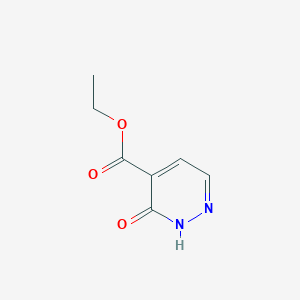

Ethyl 3-hydroxypyridazine-4-carboxylate

Descripción

Significance of Pyridazine (B1198779) Core in Academic Chemical Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a scaffold of considerable interest in academic and industrial research. rsc.org Its unique physicochemical properties, such as a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, make it an attractive component in the design of functional molecules. The pyridazine core is considered a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govchemicalbook.com

The electron-withdrawing nature of the pyridazine ring can modulate the properties of its substituents, a feature that is extensively exploited in drug design. nih.gov This heterocycle serves as a versatile pharmacophore or a structural bioisostere for other rings, like the phenyl group, offering advantages such as reduced lipophilicity and potentially lower interaction with metabolic enzymes like Cytochrome P450. The significance of the pyridazine motif is underscored by its presence in a number of approved drugs and agrochemicals, demonstrating its utility and acceptance in various fields of application. rsc.orgnih.gov

Table 1: Examples of Marketed Drugs Containing a Pyridazine Moiety This table is for illustrative purposes of the pyridazine core's importance and does not imply any direct relationship with Ethyl 3-hydroxypyridazine-4-carboxylate.

| Drug Name | Therapeutic Use |

| Minaprine | Psychotropic |

| Cadralazine | Antihypertensive |

| Cefozopran | Antibiotic |

| Risdiplam | Splicing Modifier |

| Ponatinib | Kinase Inhibitor |

Current Landscape of Research on Hydroxypyridazine Carboxylates

Research into heterocyclic systems bearing both a hydroxyl (or its tautomeric oxo form) and a carboxylate group has been a fertile ground for the discovery of novel bioactive agents. These functional groups are often key to a molecule's ability to interact with biological targets, particularly metalloenzymes, where they can chelate metal ions in the active site. nih.gov

The current research landscape for hydroxypyridazine carboxylates and structurally related systems, such as hydroxypyridone and dihydroxypyrimidine carboxylates, is heavily focused on medicinal chemistry. nih.govnih.gov A primary trajectory involves the synthesis of libraries of these compounds followed by their evaluation as inhibitors of various enzymes. For instance, related hydroxypyridone carboxylic acids have been designed and synthesized to target the RNase H domain of HIV reverse transcriptase. nih.gov Similarly, dihydroxypyrimidine carboxylates have been investigated as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, an essential enzyme for viral replication. nih.gov

The general strategy involves a multi-step synthesis to construct the core heterocyclic scaffold, followed by diversification of substituents to explore the structure-activity relationship (SAR). nih.govnih.gov Key modifications often include altering the groups attached to the nitrogen atom or other positions on the ring to optimize potency and pharmacokinetic properties. nih.gov Studies typically compare the activity of the carboxylic acids with their corresponding esters and amides to understand the importance of the acidic proton and the chelating group for biological function. nih.govnih.gov

Overview of Scholarly Investigation Trajectories for this compound

This compound (CAS 1445-55-2) is a specific molecule within the broader class of hydroxypyridazine carboxylates. Its molecular structure, featuring a hydroxyl group at position 3 and an ethyl carboxylate at position 4, makes it a versatile building block for more complex chemical structures.

Scholarly investigations into this compound and its close analogues have followed several distinct trajectories:

Synthetic Chemistry: A primary area of research is its use as a chemical intermediate. One documented synthesis of this compound involves the reaction of ethyl 4-oxopent-2-enoate with hydrazine (B178648) hydrate, which proceeds through a nucleophilic attack and subsequent cyclization to form the pyridazine ring. The reactivity of its hydroxyl and ester functional groups allows for further chemical modifications, making it a valuable precursor for the synthesis of more elaborate heterocyclic systems.

Biological Screening: The compound has been a subject of biological studies to explore its potential as a bioactive molecule. Research has been conducted to evaluate its antimicrobial and anticancer properties. This line of investigation is consistent with the broader trend of screening pyridazine derivatives for a wide range of pharmacological activities. nih.gov

Structure-Property Relationship Studies: The physicochemical properties of this compound are influenced by the specific arrangement of its functional groups. The 3-hydroxy/4-carboxylate configuration allows for the potential of intramolecular hydrogen bonding, which can affect its conformation and interaction with biological targets. Comparative studies with positional isomers, such as Ethyl 6-hydroxypyridazine-3-carboxylate, highlight how the relative positions of these groups significantly alter properties like solubility and hydrogen-bonding capacity, which in turn influences biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1445-55-2 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

This foundational research provides a basis for the future design of novel compounds where the this compound scaffold could be optimized for specific therapeutic or industrial applications.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-8-9-6(5)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAVVOGGKSJORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495116 | |

| Record name | Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-55-2 | |

| Record name | Ethyl 2,3-dihydro-3-oxo-4-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Hydroxypyridazine 4 Carboxylate and Its Analogues

Strategic Approaches to Pyridazine (B1198779) Ring Construction

The formation of the pyridazine ring is the critical step in the synthesis of its derivatives. The most common classical approach involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) and its derivatives. mdpi.com However, a range of more advanced and versatile strategies have been developed to allow for greater control over substitution patterns and to improve reaction efficiency.

Cycloaddition Reactions in Pyridazine Synthesis

Cycloaddition reactions are powerful tools for the construction of heterocyclic rings, offering high efficiency and control over stereochemistry and regiochemistry. nih.gov Various modes of cycloaddition have been successfully applied to the synthesis of the pyridazine framework.

[3+2] Cycloaddition: This reaction involves the addition of a three-atom component to a two-atom dipolarophile. For instance, 1,3-dipoles like diazopropane (B8614946) can react with pyridazinone derivatives to yield fused pyrazolo-pyridazinone systems. nih.gov Copper-catalyzed [3+2] cycloaddition reactions have also been employed, coupling 2-arylidene-5-oxopyrazolidin-2-ium-1-ides with alkyne-substituted pyridazines to form fused pyridazine derivatives in moderate to excellent yields. nih.gov

[3+3] Annulation: In this approach, a three-atom component reacts with another three-atom fragment. A notable example is the reaction of an α-diazoester anion (generated in situ from an α-diazo-β-ketoester) with chalcone (B49325) epoxides, which undergoes a [3+3] annulation to produce highly functionalized pyridazine esters. nih.gov

Aza-Diels-Alder Reactions ([4+2] Cycloaddition): The inverse-electron-demand aza-Diels-Alder reaction is a highly effective method for pyridazine synthesis. organic-chemistry.org In this reaction, electron-deficient 1,2,3-triazines or 1,2,4,5-tetrazines act as the diene component, reacting with an electron-rich dienophile, such as an alkyne or silyl (B83357) enol ether. mdpi.comorganic-chemistry.orgorganic-chemistry.org This metal-free approach offers a highly regioselective, sustainable, and broad-scope pathway to various pyridazine derivatives, including 6-aryl-pyridazin-3-amines, under neutral conditions. organic-chemistry.orgorganic-chemistry.org Thermally induced intramolecular Diels-Alder reactions of pyridazines bearing alkyne side chains have also been reported to form fused benzonitriles. mdpi.com

The table below summarizes key cycloaddition strategies for pyridazine synthesis.

Table 1: Cycloaddition Reactions in Pyridazine Synthesis

| Cycloaddition Type | Reactant 1 (Example) | Reactant 2 (Example) | Product Type | Reference |

| [3+2] Cycloaddition | Diazopropane (1,3-dipole) | Pyridazinones | Saturated pyrazolo[3,4-d]pyridazinones | nih.gov |

| [3+3] Annulation | α-Diazoester anion | Chalcone epoxides | Highly functionalized pyridazine esters | nih.gov |

| Aza-Diels-Alder | 1,2,3-Triazines | 1-Propynylamines | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

| Aza-Diels-Alder | 1,2,4,5-Tetrazines | Alkynes | Substituted Pyridazines | mdpi.com |

Annulation Strategies for Pyridazine Derivatives

Annulation, or ring-forming, strategies provide direct access to pyridazine structures from acyclic or less complex cyclic precursors. These methods often involve metal catalysis to facilitate bond formation.

A copper-mediated C(sp³)–C(sp³) coupling followed by a cyclization/annulation sequence has been developed to synthesize polysubstituted pyridazines from readily available unactivated ketones and acylhydrazones. rsc.org This method demonstrates good functional group tolerance and chemoselectivity, allowing for the synthesis of disparate 3,4,6-trisubstituted and 3,5-disubstituted pyridazines by adjusting the ketone structure and reaction conditions. rsc.org

Rhodium(III)-catalyzed dual C–H activation provides another powerful annulation strategy. nih.gov This method allows for the coupling of hydrazones (derived from various aldehydes) with alkynes to construct pyrrolopyridazines and other azolopyridazines. nih.gov The reaction is versatile, tolerating a wide range of functional groups on both the hydrazone and alkyne coupling partners. nih.gov

Furthermore, a TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones offers an efficient route to trisubstituted pyridazines in good yields. organic-chemistry.org

Diaza-Wittig Reactions in Pyridazine Synthesis

The Diaza-Wittig reaction represents a modern and powerful tool for heterocycle synthesis. An organophosphorus-catalyzed version of this reaction has been successfully applied to the synthesis of substituted pyridazines. rsc.orgrsc.org This catalytic method involves the reaction of a substrate containing a diazo functionality with a phospholene oxide catalyst. rsc.orgrsc.org

The proposed catalytic cycle involves four key steps:

Reduction of the phospholene oxide to the active phospholene catalyst by a silane (B1218182) reagent. rsc.org

Formation of a phosphazine intermediate from the reaction between the phospholene and the diazo compound. rsc.org

Conversion of the phosphazine to an oxazaphosphetane intermediate. rsc.orgthieme-connect.com

Collapse of the intermediate to yield the final pyridazine product and regenerate the phospholene oxide catalyst. rsc.orgthieme-connect.com

This methodology is particularly effective for producing pyridazine and phthalazine (B143731) derivatives that bear electron-withdrawing groups, with yields reported as good to excellent. rsc.org A key advantage is its ability to deliver pyridazines with diverse substitution patterns at the C4 and C6 positions, which can be challenging to synthesize using other methods. thieme-connect.com

Table 2: Catalysts and Conditions for Diaza-Wittig Pyridazine Synthesis

| Catalyst (mol%) | Reducing Agent | Solvent | Temperature | Time | Outcome | Reference |

| 3-Methyl-1-phenyl-2-phospholene-1-oxide (10 mol%) | Diphenylsilane | Toluene | 100 °C | 16 hours | Optimal conditions for catalytic reaction | rsc.orgthieme-connect.com |

| Hexamethylphosphorous triamide (HMPT) (Stoichiometric) | - | - | Room Temp. | - | Moderate yield | thieme-connect.com |

Multi-Component Reactions for Pyridazine Scaffolds

Multi-component reactions (MCRs) are synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. frontiersin.org MCRs are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular complexity from simple precursors. frontiersin.orgacs.org

While specific MCRs leading directly to Ethyl 3-hydroxypyridazine-4-carboxylate are not extensively detailed, the principles of MCRs are applicable to the synthesis of related heterocyclic scaffolds. frontiersin.orgrsc.org Catalytic three-component one-step annulation has been cited as a method for pyridazine synthesis. mdpi.com These reactions often proceed through a cascade of events, where the product of one reaction step becomes the substrate for the next, all within a single pot. The versatility of MCRs allows for the creation of diverse libraries of compounds, making them a powerful tool in medicinal chemistry and drug discovery for identifying new bioactive pyridazine derivatives. frontiersin.org

Functional Group Interconversions and Derivatization Strategies

Once the core pyridazine ring is constructed, subsequent reactions can be performed to install or modify functional groups, such as the ethyl ester in the target compound.

Esterification and Transesterification Processes

The conversion of the carboxylic acid group at the 4-position of the 3-hydroxypyridazine ring to its corresponding ethyl ester is a crucial final step in the synthesis of the title compound. This transformation can be achieved through several standard esterification methods.

Fischer Esterification: This classic method involves reacting the carboxylic acid (3-hydroxypyridazine-4-carboxylic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and the formation of the ester is favored by using an excess of the alcohol or by removing the water that is formed as a byproduct. masterorganicchemistry.com This method is particularly suitable for large-scale synthesis due to its cost-effectiveness. masterorganicchemistry.com

DCC/DMAP Coupling: For more sensitive substrates or when milder conditions are required, coupling agents can be employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, accelerated by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly efficient method for esterification. orgsyn.orgorganic-chemistry.org This procedure works well at room temperature, suppresses the formation of side products, and is effective even for sterically hindered substrates. organic-chemistry.org The reaction involves adding DMAP and the alcohol to a solution of the carboxylic acid, followed by the addition of DCC. organic-chemistry.org

Transesterification, the process of converting one ester into another by reaction with an alcohol, could also be employed if, for example, a methyl ester of the pyridazine was synthesized first. This process is typically catalyzed by either an acid or a base.

Regioselective Halogenation and Dehalogenation Reactions

Regioselective halogenation is a cornerstone for the further functionalization of the pyridazine core, providing a reactive handle for cross-coupling and nucleophilic substitution reactions. The hydroxyl group of this compound, which exists in tautomeric equilibrium with its pyridazinone form, can be converted to a chloro group. A common and effective method for this transformation is the use of dehydrating chlorinating agents like phosphorus oxychloride (POCl₃). For instance, the related compound ethyl 4,6-dihydroxypyridazine-3-carboxylate can be converted to ethyl 4,6-dichloropyridazine-3-carboxylate, demonstrating the feasibility of this type of halogenation. chemicalbook.com This process transforms the pyridazinone moiety into a more reactive chloropyridazine derivative, such as Ethyl 3-chloropyridazine-4-carboxylate. uni.luepa.gov

Conversely, dehalogenation is a critical step for removing halogen atoms when they are no longer needed or to create specific substitution patterns. Catalytic hydrogenation is a primary method for the selective removal of halogen atoms from a heterocyclic ring. This process typically involves a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source. A relevant example from pyridine (B92270) chemistry involves the synthesis of 3-chloropyridine (B48278) from 2,6-dichloropyridine, where one chloro group is selectively removed via hydrogenation in the presence of a base. google.com This highlights the potential for selective dehalogenation on the pyridazine core as well. While various dehalogenation methods exist, including those using phosphate (B84403) compounds, synthetic applications in fine chemical synthesis predominantly rely on transition-metal-catalyzed reactions. nih.govfrontiersin.org

The table below summarizes typical conditions for these transformations on pyridazine-like heterocycles.

| Transformation | Reagent(s) | Typical Conditions | Product Type |

| Hydroxyl to Chloro | POCl₃ or PCl₅ | Heat, neat or in a high-boiling solvent | Chloropyridazine |

| Dehalogenation | H₂, Pd/C, Base (e.g., NEt₃) | Room temperature, atmospheric pressure | Dehalogenated Pyridazine |

Alkylation and Arylation Reactions on the Pyridazine Core

Direct C-H alkylation and arylation have emerged as powerful, atom-economical methods for elaborating the pyridazine core, avoiding the need for pre-functionalized starting materials.

Arylation: Palladium-catalyzed C-H arylation is a widely studied method for creating C-C bonds on heteroaromatic rings, including pyridazines. oup.combeilstein-journals.org The regioselectivity of these reactions can often be controlled by the electronic properties of the substrate and the choice of ligands and reaction conditions. nih.govresearchgate.net For example, studies on substituted pyridines have shown that electron-withdrawing groups can direct arylation to specific positions, such as the C-4 position in 3-substituted pyridines. nih.gov In some cases, novel palladium(II)-catalyzed arylation strategies have been developed to override the expected selectivity based on chelation, enabling arylation at otherwise difficult-to-access positions. nih.gov Aryl triflates and aryl halides are common coupling partners in these transformations. oup.com

Alkylation: While less common than arylation, direct C-H alkylation of pyridazine rings can be achieved. Methodologies developed for pyridine N-oxides, which involve palladium-catalyzed C-H activation, provide a template for potential application to pyridazine systems. beilstein-journals.org

The following table presents examples of C-H arylation conditions applicable to pyridazine and related N-heterocycles.

| Reaction Type | Catalyst / Ligand | Coupling Partner | Key Features |

| Pd-Catalyzed C-H Arylation | Pd(OAc)₂ / P(n-Bu)Ad₂ | Aryl Bromide | C4-arylation of electron-deficient pyridines. nih.gov |

| Pd-Catalyzed C-H Arylation | Pd(OAc)₂ / Phenanthroline | Aryl Iodide | C3-arylation of pyridine. beilstein-journals.org |

| Pd-Catalyzed C-H Arylation | Palladium(II) | Aryl Iodide | Regioselective mono-arylation, overriding chelation effects. nih.gov |

Hydroxyl Group Derivatization (e.g., Etherification, Acylation)

The hydroxyl group of this compound is a key functional handle for derivatization, allowing for the synthesis of diverse analogues through etherification and acylation. nih.gov These reactions modify the molecule's properties and provide intermediates for further synthesis.

Etherification (O-Alkylation): The formation of 3-alkoxypyridazines is a common derivatization strategy. nih.gov This etherification is typically achieved by reacting the hydroxypyridazine with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl group, forming a more nucleophilic pyridazinolate anion that then displaces the halide.

Acylation (O-Acylation): The hydroxyl group can be readily converted into an ester via acylation. This is typically accomplished using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct. researchgate.netlibretexts.org This reaction is often rapid and efficient, yielding stable ester derivatives. nih.gov

| Derivatization | Reagent Type | Base | Product |

| Etherification | Alkyl Halide (e.g., CH₃I, BnBr) | K₂CO₃, NaH | Alkoxy-pyridazine |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, NEt₃ | Acyloxy-pyridazine |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Pyridine, DMAP | Acyloxy-pyridazine |

Catalytic Systems in Hydroxypyridazine Synthesis

Catalysis is central to the modern synthesis of pyridazines, offering efficient and selective routes for constructing and functionalizing the heterocyclic core.

Transition-Metal Catalysis for C-C and C-Heteroatom Bond Formation

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex pyridazine derivatives from halogenated precursors. thieme-connect.comelsevier.com These cross-coupling reactions enable the direct formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. researchgate.net

Key palladium-catalyzed reactions for functionalizing the pyridazine core include:

Suzuki Reaction: Coupling of halopyridazines with organoboronic acids or esters. This is a versatile method for introducing aryl and heteroaryl groups. thieme-connect.com Even chloropyridazines, which are often less reactive, have been shown to be efficient substrates. thieme-connect.comnih.gov

Stille Reaction: Coupling with organostannanes. This reaction has been successfully applied to 5-bromo-6-phenyl-(2H)-pyridazin-3-ones to produce 5-alkenyl derivatives. thieme-connect.com

Sonogashira Reaction: Coupling with terminal alkynes to introduce alkynyl substituents onto the pyridazine ring. thieme-connect.com

Heck Reaction: The reaction of halopyridazines with alkenes to form alkenylpyridazines. thieme-connect.com

Buchwald-Hartwig Amination: A powerful method for forming C-N bonds, allowing the introduction of amine functionalities onto the pyridazine nucleus. thieme-connect.comnih.gov

Rhodium-catalyzed reactions have also been employed, particularly for C-H activation and annulation strategies to build fused pyridazine systems. researchgate.net

The table below provides an overview of common palladium-catalyzed cross-coupling reactions on the pyridazine moiety. thieme-connect.com

| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed |

| Suzuki | Halopyridazine + Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (Aryl) |

| Stille | Halopyridazine + Organostannane | Pd(PPh₃)₂Cl₂, Toluene | C-C (Alkenyl) |

| Sonogashira | Halopyridazine + Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | C-C (Alkynyl) |

| Heck | Halopyridazine + Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (Alkenyl) |

| Buchwald-Hartwig | Halopyridazine + Amine | Pd₂(dba)₃, X-Phos, Base | C-N |

Organocatalysis in Pyridazine Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of pyridazine derivatives, often under milder conditions. organic-chemistry.org These methods align with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals.

A notable example is the use of piperidine, a simple secondary amine, as an organocatalyst in a one-pot multicomponent reaction to synthesize diverse pyrano[2,3-c]pyridazines. nih.gov Another approach utilizes the Lewis base DABCO to catalyze the reaction between diazo esters and Morita-Baylis-Hillman (MBH) carbonates, yielding highly substituted pyridazines. liberty.edu Furthermore, metal-free aza-Diels-Alder reactions between 1,2,3-triazines and 1-propynylamines provide a regioselective and sustainable route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.orgorganic-chemistry.org

Process Optimization and Reaction Scalability in Academic Contexts

Optimizing reaction conditions and ensuring scalability are critical for the practical application of synthetic methods, even within an academic research setting. A review on the synthesis of pyridazines highlights that focused efforts can significantly optimize the yields of known reactions. researchgate.net

Optimization in an academic context often involves the systematic screening of parameters such as catalyst, ligand, solvent, base, temperature, and reaction time. Modern approaches are increasingly being adopted to streamline this process and improve scalability.

Mechanochemistry: The use of ball-milling can lead to solvent-free or low-solvent conditions, sometimes offering faster reaction times and different selectivity compared to solution-phase chemistry. Optimization in this context involves adjusting milling frequency, time, and the number and size of milling balls. rsc.org Successful scaling to the gram-scale has been demonstrated for various reactions using this technique. rsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, and allow for safe handling of reactive intermediates. They provide a straightforward path to scalability; once a reaction is optimized, larger quantities can be produced by simply running the reactor for a longer time. ucla.edu

Automated Optimization: Platforms using Bayesian optimization and other machine learning algorithms can accelerate the optimization process. These systems can intelligently suggest the next set of experimental conditions to maximize objectives like yield and space-time yield, significantly reducing the number of experiments needed. ucla.edu

These advanced optimization and scale-up strategies are transforming the way complex molecules like this compound and its analogues are synthesized in academic laboratories, enabling more efficient and robust production.

High-Pressure and High-Temperature Reaction Conditions

The application of high-pressure and high-temperature conditions in the synthesis of pyridazine derivatives can significantly influence reaction rates and selectivity. While specific data on the high-pressure synthesis of this compound is not extensively documented in publicly available literature, the principles of high-pressure organic synthesis suggest potential benefits. High-pressure conditions can accelerate reactions by increasing molecular proximity and can favor transition states with smaller volumes, potentially leading to higher yields and novel product formations.

High-temperature conditions are more commonly reported for the synthesis of pyridazine analogues, often in the context of conventional heating methods which serve as a benchmark for newer technologies. For instance, the synthesis of certain pyridazine derivatives via traditional reflux methods often requires elevated temperatures over extended periods. nih.gov The synthesis of 1,6-dihydropyridazines, which can be precursors to aromatic pyridazines, has been achieved through cyclization reactions at elevated temperatures. For example, some reactions are conducted at 60 °C to facilitate the transformation of starting materials into the desired pyridazine core structure. mdpi.com

It is important to note that while high temperatures can drive reactions to completion, they can also lead to side reactions and decomposition of thermally sensitive products. The move towards more controlled and energy-efficient heating methods, such as microwave irradiation, often provides a significant advantage over conventional high-temperature reflux conditions. mdpi.com

Table 1: Examples of High-Temperature Synthesis for Pyridazine Analogues

| Starting Materials | Product | Conditions | Yield (%) | Reference |

| β,γ-unsaturated hydrazones | 1,6-dihydropyridazines | MeCN, 60 °C | Good | organic-chemistry.org |

| 1,2-Dihydro-1-arylpyridazino[4,5-d]pyridazines | Aromatic pyridazino[4,5-d]pyridazines | MeCN, THF, or DMSO, 60 °C | 14-24 | mdpi.com |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine and p-chlorobenzaldehyde | Pyridazinotriazine derivative | Ethanol/HCl, Reflux, 2 h | 50 | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine and carbon disulfide | Pyridazinotriazine derivative | Ethanol/KOH, Reflux, 9 h | 43 | nih.gov |

This table presents data for analogues of this compound to illustrate the application of high-temperature conditions in pyridazine synthesis.

Solvent-Free and Environmentally Conscious Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridazines, to reduce the environmental footprint of chemical processes. rasayanjournal.co.in These methodologies focus on the reduction or elimination of hazardous substances, the use of alternative energy sources, and the implementation of solvent-free reaction conditions. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.com The synthesis of various pyridazine and related heterocyclic derivatives has been successfully achieved using microwave-assisted protocols. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which share a fused heterocyclic system, was accomplished in good yields under microwave irradiation at 160 °C for 55 minutes. rsc.org This approach often allows for the use of greener solvents or even solvent-free conditions, further enhancing its environmental credentials. mdpi.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another environmentally friendly alternative. The mechanical effects of acoustic cavitation can enhance mass transfer and accelerate reaction rates. nih.gov Ultrasound-assisted synthesis has been employed for the preparation of various nitrogen-containing heterocycles, often leading to higher yields and shorter reaction times. The combined use of ultrasound and microwave irradiation can also offer synergistic effects, leading to even more efficient synthetic transformations. researchgate.net

Solvent-Free Synthesis (Mechanochemistry):

Mechanochemistry, which involves inducing reactions by mechanical force (e.g., ball milling), represents a significant advancement in solvent-free synthesis. rsc.org This technique can lead to the formation of products that are difficult to obtain from solution-based methods and eliminates the need for solvents, thereby reducing waste and simplifying product purification. While specific applications to this compound are not widely reported, the successful use of L-proline as a catalyst for the solvent-free synthesis of Betti bases at 70°C highlights the potential of this approach for constructing complex molecules. researchgate.net

Table 2: Comparison of Conventional and Environmentally Conscious Synthetic Methods for Pyridazine Analogues

| Synthetic Method | Product Analogue | Reaction Time | Yield (%) | Key Advantages | Reference |

| Conventional Heating | Pyridazinotriazine derivative | 2-9 h | 43-50 | Standard laboratory setup | nih.gov |

| Microwave-Assisted | Pyrazolo[3,4-d]pyrimidin-4-ones | 55 min | Poor-to-good | Rapid heating, reduced time | rsc.org |

| Ultrasound-Assisted | Pyrimidines | Shorter than conventional | Higher than conventional | Enhanced reaction rates | nih.gov |

| Solvent-Free (L-proline catalyzed) | Betti bases | Not specified | High | No solvent, high efficiency | researchgate.net |

This table provides a comparative overview of different synthetic strategies for analogues, demonstrating the advantages of environmentally conscious methods.

Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Hydroxypyridazine 4 Carboxylate

Tautomeric Equilibria and Aromaticity Studies

The ability of hydroxypyridazines to exist in different tautomeric forms is a key determinant of their chemical behavior. This section examines the equilibrium between these forms and the role of aromaticity.

Keto-Enol Tautomerism in Hydroxypyridazines and Analogues

Hydroxypyridazines, such as the 3-hydroxy and 4-hydroxy derivatives, exhibit keto-enol tautomerism, a phenomenon where the molecule interconverts between a ketone (oxo) form and an enol (hydroxy) form. researchgate.netfrontiersin.org For instance, 3-hydroxypyridazine can exist in equilibrium with its pyridazin-3-one tautomer. Similarly, 4-hydroxypyridazine (B169656) is in equilibrium with pyridazin-4-one. researchgate.netchemtube3d.com The position of this equilibrium is crucial as it dictates the dominant species in a given environment and, consequently, its reactivity. In many cases, the oxo form is found to be more stable. researchgate.net This tautomerism is not limited to simple hydroxypyridazines and is a characteristic feature of related heterocyclic systems, including hydroxypyridine-carboxylic acid derivatives and N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone. acs.orgmdpi.com The interconversion between these forms involves the transfer of a proton, a process that can be influenced by both intramolecular and intermolecular factors. frontiersin.orgnih.gov

Spectroscopic Probing of Tautomeric Forms

Various spectroscopic techniques are instrumental in elucidating the tautomeric equilibrium of hydroxypyridazines. UV/Vis spectroscopy is particularly effective for the quantitative determination of the different tautomeric forms in solution. semanticscholar.org The absorption spectra of the keto and enol forms are typically distinct, allowing for the calculation of their relative populations. acs.org For example, studies on 3-hydroxypyridine (B118123) have shown that the zwitterionic tautomer has a characteristic absorption peak in water, which changes in intensity depending on the solvent environment. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, also provides valuable information. semanticscholar.org In some cases, NMR data can help confirm the predominance of a particular tautomer, as demonstrated in studies of 3-hydroxypyridazine 1-oxides where the enol form was found to be dominant. jst.go.jp However, in other instances, NMR may not be able to distinguish between the tautomers, necessitating the use of complementary techniques like UV/Vis spectroscopy. semanticscholar.org Infrared (IR) spectroscopy can also offer supporting evidence by identifying characteristic carbonyl and hydroxyl stretching frequencies. jst.go.jp

Influence of Substituents and Environment on Tautomeric Preferences

The position of the tautomeric equilibrium is highly sensitive to the nature of substituents on the pyridazine (B1198779) ring and the surrounding environment, particularly the solvent. The electronic properties of substituents can significantly alter the relative stabilities of the keto and enol forms. semanticscholar.org

The polarity of the solvent plays a critical role. nih.govnih.gov In aqueous solutions, the equilibrium can be shifted compared to non-polar solvents. For example, in the case of 3-pyridone/3-hydroxypyridine, the presence of water favors the zwitterionic form, while a more hydrophobic environment, such as that inside cyclodextrin (B1172386) cavities, shifts the equilibrium towards the enol tautomer. researchgate.netrsc.org This solvent dependence is a key factor to consider when studying the reactivity of these compounds in different media.

The table below summarizes the effect of solvent on the tautomeric equilibrium of 3-hydroxypyridine.

| Solvent Environment | Predominant Tautomer | Spectroscopic Observation |

| Water | Zwitterionic (Keto) | Increased absorbance of the zwitterion form. researchgate.net |

| 1,4-Dioxane/Water mixtures | Enol | Increased absorbance of the enol form with increasing dioxane concentration. researchgate.net |

| Cyclodextrin Cavity (hydrophobic) | Enol | Decrease in the absorbance of the zwitterion and increase in the enol form. researchgate.netrsc.org |

Aromaticity Quantification and its Implications for Reactivity

The aromaticity of the pyridazine ring is directly linked to its tautomeric state and has profound implications for its reactivity. wikipedia.org The enol form possesses a fully aromatic pyridazine ring, which contributes to its stability. In contrast, the keto form has a dihydropyridazine (B8628806) ring, which is less aromatic. acs.org

The stability gained from aromaticity can influence the position of the tautomeric equilibrium. Theoretical calculations have been used to study the aromaticity of different tautomers and correlate it with their relative stabilities. acs.org For instance, in hydroxypyridine-carboxylic acid derivatives, a correlation has been found between the position of an intramolecularly bound hydrogen atom and the aromaticity of the pyridine (B92270) ring. acs.org The loss of aromaticity in the keto form can be offset by other factors, such as stronger intermolecular hydrogen bonding, which can favor this tautomer in the solid state. chemtube3d.com The π-deficient character of the pyridazine ring, a consequence of the two adjacent nitrogen atoms, generally makes it less reactive towards electrophilic substitution compared to benzene. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazine Ring

The electron-deficient nature of the pyridazine ring governs its susceptibility to substitution reactions, favoring nucleophilic attack while generally being deactivated towards electrophiles. researchgate.net

Regioselectivity and Reaction Pathway Determination

Electrophilic Substitution: The pyridazine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. researchgate.net This deactivation is a common feature of azines like pyridine and pyrimidine. researchgate.net When such reactions do occur, often requiring harsh conditions or the presence of activating groups, the regioselectivity is a key consideration. The positions on the ring are not equally reactive. Theoretical studies, such as those using Density Functional Theory (DFT), can help predict the most likely sites for electrophilic attack by examining the frontier molecular orbitals (HOMO and LUMO) of the substrate. researchgate.net For similar nitrogen-containing heterocycles like pyridine, electrophilic attack is generally disfavored at positions ortho and para to the nitrogen due to the development of a positive charge on the electronegative nitrogen in the reaction intermediate. youtube.com

Nucleophilic Substitution: In contrast to electrophilic substitution, the pyridazine ring is activated towards nucleophilic substitution. rsc.orgwur.nlyoutube.com The electron deficiency makes the carbon atoms susceptible to attack by nucleophiles. The regioselectivity of nucleophilic substitution is influenced by the position of existing substituents and the nature of the nucleophile. For example, vicarious nucleophilic substitution on 3-substituted pyridazines has been shown to occur with high regiospecificity at the C-4 position. rsc.org The reaction pathway often involves the formation of a Meisenheimer-like intermediate (a σ-adduct). wur.nl The stability of this intermediate, which can be influenced by the ability of the ring to delocalize the negative charge, is a determining factor in the reaction's outcome. The presence of good leaving groups, such as halogens, facilitates these substitution reactions. wur.nl

The table below provides a general comparison of the reactivity of the pyridazine ring towards substitution reactions.

| Reaction Type | Reactivity of Pyridazine Ring | Favored Positions | Influencing Factors |

| Electrophilic Substitution | Deactivated | Dependent on substituents and reaction conditions. | Presence of activating groups, reaction conditions (e.g., strong acids). researchgate.net |

| Nucleophilic Substitution | Activated | C-4 and C-6 positions are often susceptible. rsc.org | Presence of electron-withdrawing groups and good leaving groups. wur.nl |

Effect of the Hydroxyl and Ester Groups on Reactivity

The reactivity of the ethyl 3-hydroxypyridazine-4-carboxylate core is significantly governed by the electronic and steric interplay of its two functional groups: the hydroxyl (-OH) group at position 3 and the ethyl carboxylate (-COOC₂H₅) group at position 4. These substituents modulate the electron density of the pyridazine ring, influencing its susceptibility to electrophilic and nucleophilic attack and directing the regiochemistry of its reactions.

The pyridazine ring itself is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms, which exert an inductive electron-withdrawing effect. nih.gov This inherent π-deficiency is further modified by the attached functional groups. The hydroxyl group, by virtue of its oxygen atom with lone pairs, can act as a powerful π-electron donor through resonance (+M effect) when in its phenol-like form. This effect increases the electron density of the ring, partially counteracting the inductive pull of the ring nitrogens. Conversely, the ethyl carboxylate group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects, further decreasing the electron density of the heterocyclic system.

Interactive Data Table: Influence of Functional Groups on Reactivity

| Functional Group | Position | Electronic Effect | Impact on Pyridazine Ring | Potential Reactions |

| Hydroxyl (-OH) | 3 | -I (Inductive), +M (Resonance) | Activates ring towards electrophiles | Oxidation, Electrophilic Substitution |

| Ethyl Carboxylate (-COOC₂H₅) | 4 | -I (Inductive), -M (Resonance) | Deactivates ring towards electrophiles; activates for nucleophilic attack at carbonyl carbon | Nucleophilic Acyl Substitution, Reduction |

Cyclization and Rearrangement Mechanisms

While this compound is itself often synthesized through a cyclization reaction, literature detailing its subsequent participation in intramolecular cyclization or rearrangement reactions is limited. However, the bifunctional nature of the molecule, possessing both a nucleophilic hydroxyl group and an electrophilic ester group, presents theoretical possibilities for such transformations under specific conditions.

For instance, intramolecular transesterification or condensation could potentially occur between the hydroxyl group at C3 and the ester at C4 to form a fused heterocyclic system, such as a pyrano[2,3-d]pyridazine derivative. Such reactions typically require specific catalysts (acid or base) and conditions to overcome the energetic barrier for forming a new ring system.

Rearrangements involving the ester group, such as an ester-shift, have been observed in other heterocyclic systems. One such example is the Kalb rearrangement of ethyl 2-hydroxyindoxyl-2-carboxylate to ethyl 3-hydroxyoxindole-3-carboxylate, where an ester group migrates. While not directly reported for this compound, the potential for analogous rearrangements under specific stimuli cannot be entirely ruled out, particularly in the context of developing novel molecular scaffolds. The pyridazine core is a key component in many fused heterocyclic systems, often formed by building upon a pre-existing pyridazine ring. researchgate.net

Degradation Pathways and Chemical Stability Under Stress Conditions

The chemical stability of this compound is dictated by the resilience of the ester linkage and the pyridazine ring to various stress factors, including pH, temperature, and reactive chemical agents.

The most common degradation pathway for this compound involves the hydrolysis of the ethyl ester group. This reaction can be catalyzed by either acid or base, yielding 3-hydroxypyridazine-4-carboxylic acid and ethanol. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing its electrophilicity for attack by water. The synthesis of the compound via acidic hydrolysis of a chloro-precursor suggests the ester is relatively stable under moderate acidic conditions, but it would be susceptible to cleavage under harsher, prolonged exposure.

Under strongly reducing conditions, such as with lithium aluminum hydride (LAH), both the ester and the pyridazine ring are susceptible to reduction. msu.edu The ester would typically be reduced to a primary alcohol, yielding (3-hydroxypyridazin-4-yl)methanol. The electron-deficient pyridazine ring itself can also be reduced under these potent conditions.

Metabolic degradation of pyridazine-containing compounds has been noted to involve oxidation of the pyridazine nitrogen atoms. nih.gov Therefore, under oxidative stress or in biological systems, oxidation of the ring may represent another degradation pathway, alongside potential oxidation of the C3-hydroxyl group to a ketone. The molecule's stability is thus condition-dependent, with the ester linkage being the most probable site of degradation under common hydrolytic stress.

Interactive Data Table: Potential Degradation Pathways

| Stress Condition | Affected Group(s) | Degradation Pathway | Potential Product(s) |

| Strong Acid / Base (Aqueous) | Ethyl Carboxylate | Hydrolysis | 3-Hydroxypyridazine-4-carboxylic acid |

| Strong Reducing Agents (e.g., LiAlH₄) | Ethyl Carboxylate, Pyridazine Ring | Reduction | (3-Hydroxypyridazin-4-yl)methanol, Ring-reduced species |

| Oxidative Stress | Pyridazine Ring, Hydroxyl Group | Oxidation | N-oxides, 3-Oxo-2,3-dihydropyridazine-4-carboxylate |

Structural Elucidation and Conformational Analysis of Ethyl 3 Hydroxypyridazine 4 Carboxylate Derivatives

Advanced Crystallographic Investigations

Crystallographic techniques, particularly X-ray diffraction, offer an unparalleled view into the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules within a crystal lattice.

Single-Crystal X-ray Diffraction Studies of Ethyl 3-hydroxypyridazine-4-carboxylate and Analogues

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular structure of crystalline solids. While specific SCXRD data for this compound is not widely published, analysis of closely related pyridazine (B1198779) and benzothiazine derivatives provides significant insight into the expected structural features. nih.gov

Table 1: Typical Crystallographic Data for a Pyridazine Derivative Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 98.6180(10) |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

| Z | 4 |

Note: Data is for a representative analogue, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, to illustrate typical parameters. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The way in which individual molecules of this compound arrange themselves in the solid state is governed by a network of intermolecular interactions. These non-covalent forces are crucial in determining the crystal's stability and physical properties.

Analysis of related structures indicates that hydrogen bonding is a dominant interaction. The hydroxyl group on the pyridazine ring is a potent hydrogen bond donor, while the carbonyl oxygen of the ester and the ring nitrogen atoms can act as acceptors. This often leads to the formation of dimers or extended chains. For example, in crystals of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, molecules are linked by N–H···O hydrogen bonds to form infinite chains. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.govacs.org Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. While polymorphism is a common phenomenon in organic molecules, its occurrence in cocrystals has also been widely reported. nih.govnih.gov

Screening for polymorphs of this compound would typically involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). nih.gov Techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are then used to identify and characterize different polymorphic forms. For example, two polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate were identified, one monoclinic and one orthorhombic, with their formation dependent on the crystallization method. nih.gov

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same lattice, is another area of investigation. nih.gov By selecting appropriate co-formers that can form strong hydrogen bonds or other supramolecular synthons with this compound, it may be possible to create new solid forms with tailored properties. The statistical likelihood of forming certain synthons, such as a carboxylic acid-pyridine interaction, is a guiding principle in co-former selection. nih.gov

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure elucidated by X-ray crystallography and for characterizing the compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group—a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group—due to spin-spin coupling. rsc.orgrsc.org The protons on the pyridazine ring would appear in the aromatic region of the spectrum, with their chemical shifts and coupling patterns dependent on their position and the electronic nature of the substituents. The hydroxyl proton (OH) and any N-H protons (in tautomeric forms) would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. rsc.org

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyridazine ring. rsc.orgrsc.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Analogous Tetrahydropyrimidine-5-carboxylate Structure

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -CH₃ (ethyl) | ~1.1 | ~14.5 |

| -CH₂- (ethyl) | ~4.0 | ~59.6 |

| Pyrimidine C-H | ~5.2 | ~99.7 |

| Pyrimidine N-H | ~7.8, ~9.2 | - |

| Aromatic C-H | ~7.3 | ~126-145 |

| C=O (ester) | - | ~165.8 |

| Pyrimidine C=O | - | ~152.6 |

Note: Data is for a representative analogue, ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, to illustrate typical chemical shifts. rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. In high-resolution mass spectrometry (HRMS), the molecular formula can be unequivocally confirmed by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

For this compound (C₇H₈N₂O₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (168.15 g/mol ). chemspider.comaablocks.com Depending on the ionization technique used (e.g., electrospray ionization), protonated [M+H]⁺ or other adduct ions might be observed.

The fragmentation pattern in the mass spectrum offers clues to the molecule's structure. For an ester like this compound, common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester side chain. libretexts.org The stability of the pyridazine ring means it would likely remain intact as a major fragment ion.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |

| Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic techniques are fundamental tools for the characterization of molecular structures. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the functional groups present and the electronic transitions within a molecule, respectively.

Infrared (IR) Spectroscopy is instrumental in identifying the characteristic vibrational modes of a molecule. For this compound, the IR spectrum is distinguished by strong absorbance bands that confirm the presence of its key functional groups. A prominent absorption is typically observed around 1700 cm⁻¹ which is indicative of the C=O (carbonyl) stretching vibration of the ethyl ester group. mdpi.com Another significant band appears in the region of 3200 cm⁻¹, corresponding to the O-H (hydroxyl) stretching vibration. mdpi.com The analysis of the vibrational spectra of related pyridine (B92270) derivatives, often supported by Density Functional Theory (DFT) calculations, allows for a detailed assignment of the various vibrational modes, including those of the pyridazine ring itself. cdnsciencepub.commdpi.com

| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** | Functional Group |

| O-H Stretch | ~3200 | Hydroxyl |

| C=O Stretch | ~1700 | Ethyl Ester |

| C-H Stretch (Aromatic) | 3100-3000 | Pyridazine Ring |

| C-H Stretch (Aliphatic) | 3000-2850 | Ethyl Group |

| C=N Stretch | 1650-1550 | Pyridazine Ring |

| C-O Stretch | 1300-1000 | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions between molecular orbitals. The UV-Vis spectrum of pyridazine and its derivatives is characterized by absorption bands resulting from π → π* and n → π* transitions. mdpi.com The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridazine ring. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals. The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the pyridazine ring. For instance, the presence of hydroxyl and carboxylate groups can cause shifts in the absorption maxima (λmax) due to their electronic effects on the chromophore.

| Electronic Transition | Typical Wavelength Range (nm) | Description |

| π → π | 200-300 | Excitation of π electrons in the aromatic ring. |

| n → π | >300 | Excitation of non-bonding electrons on nitrogen atoms. |

Conformational Analysis of the Ethyl Ester Moiety and Pyridazine Ring System

The planarity of the pyridazine ring is a key feature of its structure. matrix-fine-chemicals.com However, the ethyl ester group has rotational freedom around the C-C and C-O single bonds. The conformation of the ethyl ester moiety relative to the pyridazine ring is critical as it can influence the molecule's steric and electronic properties. The rotational barrier around the bond connecting the ester group to the pyridazine ring determines the conformational isomers and their relative stability. mdpi.com These rotational barriers can be influenced by factors such as solvent and protonation state in related heterocyclic systems. nih.gov

The different spatial arrangements of the ethyl group are known as rotamers or conformers. mdpi.com The relative energies of these conformers, such as the s-Z and s-E forms, dictate the preferred conformation in the ground state. mdpi.com Computational methods, such as DFT, are often employed to calculate the potential energy surface for bond rotation and to identify the most stable conformers. Experimental techniques like single-crystal X-ray diffraction can provide precise measurements of dihedral angles, which define the orientation of the ethyl ester group with respect to the pyridazine ring. mdpi.com

Intramolecular Hydrogen Bonding Networks and Their Structural Impact

Intramolecular hydrogen bonding plays a significant role in determining the conformation and properties of molecules. In this compound, the presence of a hydroxyl group at the 3-position and a carbonyl group of the ester at the 4-position creates the potential for the formation of an intramolecular hydrogen bond.

This interaction involves the hydrogen atom of the hydroxyl group and the oxygen atom of the carbonyl group, forming a pseudo-aromatic ring system. Such hydrogen bonds, particularly when part of a conjugated system, are often referred to as Resonance-Assisted Hydrogen Bonds (RAHBs). mdpi.com The formation of this intramolecular hydrogen bond can have a profound impact on the molecule's structure and reactivity. It tends to lock the conformation of the ester group relative to the pyridazine ring, enhancing the planarity of the molecule.

Computational Chemistry and Theoretical Modeling of Ethyl 3 Hydroxypyridazine 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethyl 3-hydroxypyridazine-4-carboxylate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, energy, and geometry.

Density Functional Theory (DFT) Applications for Molecular Properties and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. For molecules like this compound, DFT is instrumental in predicting a wide range of molecular properties.

DFT calculations can be employed to determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations often reveal the most stable conformation of the molecule. For instance, the planarity of the pyridazine (B1198779) ring and the orientation of the ethyl carboxylate group can be precisely calculated.

Furthermore, DFT is used to compute electronic properties that are crucial for understanding the molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Other electronic descriptors such as ionization potential, electron affinity, electronegativity, and global hardness can also be derived from DFT calculations, providing a comprehensive picture of the molecule's electronic behavior.

Hypothetical DFT-calculated electronic properties for this compound are presented in the table below.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.8 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Global Hardness (η) | 2.35 | eV |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT.

Prediction of Spectroscopic Data and Comparison with Experimental Results

A significant application of quantum chemical calculations is the prediction of spectroscopic data. DFT and ab initio methods can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy.

These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. Discrepancies between calculated and experimental spectra can point to the presence of different tautomers, conformers, or intermolecular interactions in the experimental sample. For this compound, theoretical predictions can help assign the signals in its ¹H and ¹³C NMR spectra and the vibrational modes in its IR spectrum.

Below is a hypothetical comparison of experimental and DFT-calculated spectroscopic data.

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (pyridazine ring) | 7.5-8.5 ppm | 7.4-8.6 ppm |

| ¹³C NMR (C=O) | ~168 ppm | ~167 ppm |

| IR (C=O stretch) | ~1710 cm⁻¹ | ~1715 cm⁻¹ |

| IR (O-H stretch) | ~3200 cm⁻¹ | ~3250 cm⁻¹ |

Note: The data in this table is hypothetical and illustrative.

Molecular Docking and Dynamics Simulations in Biomolecular Interactions

To explore the potential of this compound as a therapeutic agent, computational methods that simulate its interaction with biological macromolecules are employed.

Ligand-Protein Interaction Predictions and Binding Affinity Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. This method is crucial in drug discovery for identifying potential drug targets and for virtual screening of compound libraries.

The docking process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For this compound, docking studies could explore its potential to inhibit enzymes like kinases or oxidoreductases by predicting its binding mode and affinity.

The binding affinity is often expressed as a binding energy or an inhibition constant (Ki). A lower binding energy indicates a more stable complex and potentially a more potent inhibitor.

A hypothetical docking result for this compound with a target protein is shown below.

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Predicted Ki | 500 nM |

| Key Interacting Residues | TYR 123, LYS 45, ASP 89 |

| Hydrogen Bonds Formed | 3 |

Note: This data is for illustrative purposes only.

Conformational Dynamics and Stability Analysis in Biological Environments

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding.

By simulating the complex in a realistic environment (e.g., in water with ions), MD can assess the stability of the interactions predicted by docking. Analysis of the MD trajectory can reveal the flexibility of the ligand in the binding site and the dynamic nature of the protein. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses performed on MD trajectories to assess the stability and flexibility of the system. Such simulations are critical for validating docking results and for gaining a deeper understanding of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling discipline that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug design and medicinal chemistry for predicting the activity of novel molecules, thereby streamlining the discovery process. nih.gov For pyridazine derivatives, QSAR studies have been successfully employed to model various biological activities, including vasorelaxant, antimicrobial, and anticancer effects. nih.govnih.govnih.gov

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For a compound like this compound, a diverse set of descriptors would be calculated to capture its unique physicochemical properties.

Predictive models are then developed using statistical methods to create an equation that links these descriptors to the observed biological activity. Common methods include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govresearchgate.net

Multiple Linear Regression (MLR): This method generates a simple linear equation. For instance, a hypothetical MLR model for the antimicrobial activity of a series of pyridazine analogs might look like:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + ε

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, β values are regression coefficients, and ε is the error term.

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models capable of capturing intricate relationships between structure and activity that MLR cannot. nih.govresearchgate.net They are particularly useful when the underlying biological mechanism is complex. nih.gov

The selection of descriptors is a critical step. For pyridazine derivatives, studies have shown the importance of topological parameters for antimicrobial activity and quantum chemical descriptors from Density Functional Theory (DFT) calculations for modeling properties like corrosion inhibition. nih.govresearchgate.net

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Branching and size of the molecule |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |

A QSAR model's reliability is contingent upon rigorous statistical validation. nih.gov This process ensures the model is robust, stable, and has predictive power. Validation is typically performed through internal methods, like cross-validation (leave-one-out or leave-N-out), and external validation using a test set of compounds not included in the model's training. tum.de

Key statistical metrics used for validation include:

Coefficient of determination (R²): Measures the goodness-of-fit. nih.gov

Cross-validated coefficient of determination (Q²): Measures the predictive ability of the model during internal validation. nih.gov

Root Mean Square Error (RMSE): Indicates the deviation between predicted and actual values. nih.gov

Table 2: Typical Statistical Criteria for a Valid QSAR Model

| Parameter | Acceptable Value | Description |

|---|---|---|

| R² (Training Set) | > 0.6 | Indicates a good fit for the data used to build the model. |

| Q² (Cross-Validation) | > 0.5 | Suggests good internal predictive power. |

| R² (Test Set) | > 0.6 | Shows the model's ability to predict new, unseen data. |

| RMSE | Low as possible | Represents the average prediction error. |

Furthermore, the Applicability Domain (AD) of a QSAR model must be defined. nih.govresearchgate.net The AD is the chemical space of structures for which the model provides reliable predictions. researchgate.net This is crucial to prevent extrapolation to molecules that are too dissimilar from the training set. The Williams plot, which graphs standardized residuals versus leverage values, is a common method for visualizing the AD. researchgate.net Compounds with high leverage are structurally influential and may be outside the model's domain. researchgate.net

Theoretical Studies of Aromaticity and Tautomerism

Theoretical calculations are powerful tools for investigating the fundamental electronic properties of molecules like this compound, including its aromaticity and the equilibrium between its possible tautomeric forms. The 3-hydroxypyridazine core can exist in equilibrium with its pyridazinone tautomer, a phenomenon that significantly impacts its chemical behavior and biological interactions. researchgate.netnih.gov

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic system. github.ioacs.org It involves calculating the absolute magnetic shielding at a specific point within a ring, typically at the geometric center (NICS(0)) and 1 Å above the plane (NICS(1)). nih.gov

The key principle is:

Negative NICS values: Indicate a diamagnetic ring current, which is a hallmark of aromaticity. More negative values suggest a higher degree of aromaticity. ias.ac.in

Positive NICS values: Indicate a paramagnetic ring current, characteristic of anti-aromaticity.

NICS values near zero: Suggest a non-aromatic system.

For this compound, NICS analysis would be performed on the pyridazine ring to quantify its aromatic character. Theoretical studies on related pyrazolopyridazinone systems have used NICS to investigate how substituents and ring fusion affect aromaticity. ias.ac.in The analysis can also help determine the most stable tautomer, as the aromaticity of the ring can change significantly between the hydroxy and one forms. ias.ac.in

Table 3: Hypothetical NICS(1) Values and Aromaticity

| Compound/Ring | Hypothetical NICS(1) (ppm) | Aromatic Character |

|---|---|---|

| Benzene (Reference) | -10 to -12 | Aromatic |

| Pyridazine Ring | -5 to -8 | Moderately Aromatic |

| Cyclohexadiene | ~ -2 | Non-aromatic |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) to define chemical bonding and molecular structure. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into atomic basins based on the topology of the electron density. wikipedia.org

Key analyses within QTAIM include the identification and characterization of Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.net The properties at these BCPs reveal the nature of the chemical bond. researchgate.net

For this compound, QTAIM analysis would be used to:

Characterize the C-C, C-N, and N-N bonds within the pyridazine ring to assess their bond order and degree of delocalization, providing insight into the ring's aromaticity.

Investigate the C=O, C-O, and O-H bonds in the ester and hydroxyl/oxo groups to understand the electronic nature of the different tautomers.

Analyze non-covalent interactions that may influence the molecule's conformation and crystal packing.

Table 4: Key QTAIM Descriptors at a Bond Critical Point (BCP)

| Descriptor | Symbol | Interpretation for Covalent Bonds |

|---|---|---|

| Electron Density | ρ(r) | Higher value indicates a stronger bond. |

| Laplacian of Electron Density | ∇²ρ(r) | Negative value indicates charge concentration, typical of shared (covalent) interactions. |

| Total Energy Density | H(r) | Negative value indicates a stabilizing interaction. |

By comparing the QTAIM parameters for the different tautomers of this compound, researchers can gain a deeper understanding of their relative stabilities and the electronic rearrangements that occur during tautomerization. researchgate.net

Biological Activity and Mechanistic Pharmacology of Ethyl 3 Hydroxypyridazine 4 Carboxylate Analogues

Antimicrobial and Anti-inflammatory Potentials and Underlying Mechanisms

The structural motif of 3-hydroxypyridin-4-one, a close relative of the pyridazine (B1198779) core, is associated with significant antimicrobial and anti-inflammatory activities.

Quantitative structure-activity relationship (QSAR) studies on a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives have shed light on the structural requirements for their antimicrobial effects. nih.gov Analysis against Staphylococcus aureus and Candida albicans revealed that topological parameters play a crucial role in their activity. nih.gov The predictive models generated from these studies could explain and predict up to 96% and 91% of the variance in antimicrobial activity, respectively, highlighting the importance of molecular shape and connectivity in designing more potent agents. nih.gov

In the realm of anti-inflammatory action, new derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant effects in established animal models of inflammation, such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov For instance, in the croton oil test, compounds designated A (20 mg/kg), B (400 mg/kg), and C (200 mg/kg) produced inflammation inhibition of 37%, 43%, and 50%, respectively. nih.gov The underlying mechanism for this anti-inflammatory activity is thought to be linked to the iron-chelating properties inherent in the 3-hydroxy-pyridin-4-one structure. nih.gov Key enzymes in the inflammatory cascade, including cyclooxygenase (COX) and lipoxygenase, are heme-dependent, relying on iron for their catalytic function. By chelating iron, these compounds may disrupt the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators. nih.gov Furthermore, this iron-chelating ability may also contribute to antioxidant effects, as it can prevent iron's participation in the Fenton reaction, which generates damaging reactive oxygen species involved in inflammatory processes. nih.gov

Antiviral Efficacy and Mode of Action

Analogues built upon pyridazine, pyrimidine, and pyridine (B92270) cores have shown considerable promise as antiviral agents, targeting a range of viruses including SARS-CoV-2, HIV-1, and human cytomegalovirus (HCMV).

The global challenge of the COVID-19 pandemic spurred research into novel antiviral agents. One study identified a derivative of indol-3-carboxylic acid that exhibited a potent, dose-dependent antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.gov This compound completely suppressed viral replication at a concentration of 52.0 μM, with a calculated half-maximal inhibitory concentration (IC50) of 1.84 μM and a high selectivity index (SI) of 78.6. actanaturae.runih.gov Its mechanism is believed to involve the suppression of syncytium formation induced by the viral spike (S) protein, a critical step in viral entry and spread. nih.gov